molecular formula C21H28N2O B3742858 1-(2,3-dimethylphenyl)-4-(4-ethoxybenzyl)piperazine

1-(2,3-dimethylphenyl)-4-(4-ethoxybenzyl)piperazine

Cat. No. B3742858
M. Wt: 324.5 g/mol
InChI Key: FZRFZTIOLIEYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethylphenyl)-4-(4-ethoxybenzyl)piperazine, also known as GBR 12909, is a chemical compound that belongs to the piperazine family. It was first synthesized in 1989 by a group of researchers led by Glenn R. Byrn. GBR 12909 is a selective dopamine reuptake inhibitor that has been extensively studied for its potential use in the treatment of various neurological disorders.

Mechanism of Action

1-(2,3-dimethylphenyl)-4-(4-ethoxybenzyl)piperazine 12909 selectively inhibits the reuptake of dopamine by binding to the dopamine transporter (DAT) protein. This leads to an increase in dopamine levels in the synaptic cleft, which enhances dopamine signaling in the brain. The increased dopamine signaling is thought to be responsible for the therapeutic effects of 1-(2,3-dimethylphenyl)-4-(4-ethoxybenzyl)piperazine 12909.
Biochemical and Physiological Effects
1-(2,3-dimethylphenyl)-4-(4-ethoxybenzyl)piperazine 12909 has been shown to have several biochemical and physiological effects. It increases dopamine levels in the brain, which is important for the treatment of Parkinson's disease, ADHD, and drug addiction. It also increases locomotor activity and has been shown to have reinforcing effects in animal studies.

Advantages and Limitations for Lab Experiments

1-(2,3-dimethylphenyl)-4-(4-ethoxybenzyl)piperazine 12909 has several advantages for lab experiments. It is a selective dopamine reuptake inhibitor, which makes it useful for studying the role of dopamine in various neurological disorders. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, 1-(2,3-dimethylphenyl)-4-(4-ethoxybenzyl)piperazine 12909 has some limitations for lab experiments. It has low water solubility, which can make it difficult to administer in certain experiments. It also has a short half-life, which can make it challenging to study its long-term effects.

Future Directions

For the study of 1-(2,3-dimethylphenyl)-4-(4-ethoxybenzyl)piperazine 12909 include investigating its potential therapeutic uses, studying its long-term effects, and developing new compounds based on its structure.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-(4-ethoxybenzyl)piperazine 12909 has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to increase dopamine levels in the brain, which is important for the treatment of these disorders.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[(4-ethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-4-24-20-10-8-19(9-11-20)16-22-12-14-23(15-13-22)21-7-5-6-17(2)18(21)3/h5-11H,4,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRFZTIOLIEYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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